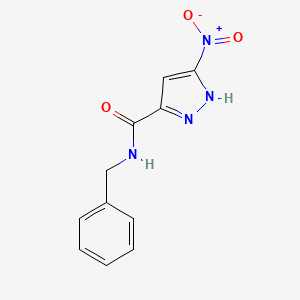![molecular formula C18H29N3O2S B10943010 N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943010.png)
N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features an adamantane structure, which is known for its stability and unique three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate can then be further functionalized through a series of reactions, including sulfonation and pyrazole formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups.
Scientific Research Applications
N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Mechanism of Action
The mechanism of action of N4-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantane structure but lacks the pyrazole and sulfonamide groups.
1-Adamantylpropylamine: Similar to N4-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide but without the pyrazole and sulfonamide functionalities.
1-Adamantylpyrazole: Contains the pyrazole ring but lacks the sulfonamide group.
Uniqueness
N~4~-[1-(1-Adamantyl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of the adamantane, pyrazole, and sulfonamide groups. This combination provides a balance of stability, reactivity, and potential bioactivity that is not found in the individual components or simpler derivatives .
Properties
Molecular Formula |
C18H29N3O2S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H29N3O2S/c1-4-17(20-24(22,23)16-11-21(3)19-12(16)2)18-8-13-5-14(9-18)7-15(6-13)10-18/h11,13-15,17,20H,4-10H2,1-3H3 |
InChI Key |
XVHYNCLHSDHQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN(N=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10942934.png)
![Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10942938.png)

![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10942942.png)
![4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10942945.png)
![2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10942947.png)
![3-hydroxy-2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10942948.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10942952.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10942954.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10942960.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)[5-phenyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10942970.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10942999.png)
![Methyl 3-chloro-6-[(4-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10943000.png)
![5,7-bis(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943018.png)
